Glycobismine F

Description

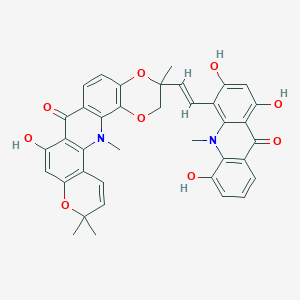

Molecular Structure and Characterization

Molecular Formula and Elemental Composition

Glycobismine F possesses the molecular formula C38H32N2O9, which was conclusively determined through high-resolution Fast Atom Bombardment Mass Spectrometry analysis. This molecular composition corresponds to a molecular weight of 660.21078064 daltons, establishing the compound as a substantial organic molecule with significant structural complexity. The elemental analysis reveals a compound rich in carbon atoms, with thirty-eight carbon atoms forming the primary structural framework, while thirty-two hydrogen atoms provide the necessary saturation and functional group components.

The presence of two nitrogen atoms in the molecular formula indicates the dimeric nature of this acridone alkaloid, with each nitrogen atom associated with one of the constituent acridone units. The nine oxygen atoms distributed throughout the molecule contribute to various functional groups, including hydroxyl groups, carbonyl groups, and ether linkages that are characteristic of this compound class. This specific elemental composition places this compound among the more complex naturally occurring alkaloids, reflecting the sophisticated biosynthetic pathways present in Glycosmis citrifolia.

The molecular formula C38H32N2O9 also provides insights into the degree of unsaturation within the molecule, calculated as nineteen degrees of unsaturation, which accounts for the multiple aromatic rings, carbonyl groups, and double bonds present in the dimeric acridone structure. This high degree of unsaturation is consistent with the polycyclic aromatic nature of acridone alkaloids and confirms the presence of multiple ring systems within the molecular architecture.

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance and Carbon-13 Nuclear Magnetic Resonance Data

The Proton Nuclear Magnetic Resonance spectroscopic analysis of this compound reveals a complex pattern of signals that provides detailed information about the hydrogen environments within the molecule. The spectrum displays characteristic signals that confirm the presence of two 1-hydroxy-N-methylacridone skeletons, with distinct chemical shifts corresponding to various functional groups and structural elements. The aromatic region of the spectrum shows multiple signals consistent with the polycyclic aromatic framework typical of acridone alkaloids.

Specifically, the Proton Nuclear Magnetic Resonance spectrum exhibits two N-methyl signals appearing at chemical shifts of 3.79 and 3.47 parts per million, indicating the presence of two distinct N-methylacridone units with slightly different chemical environments. These signals appear as singlets, confirming their assignment to methyl groups attached to nitrogen atoms. Additionally, the spectrum reveals three quaternary methyl signals at chemical shifts of 1.49, 1.46, and 1.65 parts per million, which correspond to methyl groups on quaternary carbon centers within the prenyl side chains.

The Carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, displaying two distinct carbonyl carbon signals at chemical shifts of 182.1 and 183.1 parts per million. These signals are characteristic of the acridone carbonyl groups and confirm the presence of two independent acridone units within the dimeric structure. The slight difference in chemical shifts between these carbonyl carbons suggests that the two acridone units exist in somewhat different chemical environments, likely due to the specific linkage pattern between the monomeric units.

Hydrogen-Bonded Hydroxyl Proton Signatures

One of the most distinctive features observed in the Proton Nuclear Magnetic Resonance spectrum of this compound is the presence of two highly deshielded signals at chemical shifts of 14.49 and 14.35 parts per million. These extremely downfield signals are characteristic of hydrogen-bonded hydroxyl protons, specifically those involved in intramolecular hydrogen bonding typical of 1-hydroxyacridone systems. The significant downfield shift of these protons indicates strong hydrogen bonding interactions between the hydroxyl groups and nearby electron-rich centers, such as carbonyl oxygen atoms.

The presence of these hydrogen-bonded hydroxyl proton signatures serves as definitive evidence for the 1-hydroxy-9-acridone structural motif within this compound. These signals are diagnostic for acridone alkaloids and help distinguish them from other alkaloid classes. The slight difference in chemical shifts between the two hydroxyl protons (14.49 and 14.35 parts per million) suggests that while both acridone units contain the characteristic 1-hydroxy substitution, they exist in slightly different molecular environments due to the dimeric linkage pattern.

Dimeric Acridone Alkaloid Architecture

1-Hydroxy-N-Methyl-9-Acridone Monomer Units

The fundamental building blocks of this compound consist of two 1-hydroxy-N-methyl-9-acridone monomer units, each representing a complex tricyclic aromatic system with specific substitution patterns. Each monomeric unit contains the characteristic acridone nucleus, which consists of a central pyridine ring fused to two benzene rings, with a carbonyl group at the 9-position and a hydroxyl group at the 1-position. The N-methylation at the nitrogen atom of the acridone system is a common structural feature among alkaloids of this class and contributes to their chemical stability and biological activity potential.

The 1-hydroxy-9-acridone framework within each monomer unit exhibits specific spectroscopic properties that are readily identifiable through Nuclear Magnetic Resonance analysis. The hydroxyl group at position 1 forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, resulting in the characteristic downfield chemical shift observed for the hydroxyl proton. This hydrogen bonding interaction also influences the electronic distribution within the aromatic system, affecting the chemical shifts of nearby carbon and hydrogen atoms.

Each acridone monomer unit in this compound also features additional substituents beyond the basic 1-hydroxy-N-methyl pattern. The presence of prenyl side chains and other functional groups contributes to the overall molecular complexity and provides the structural basis for the dimeric linkage. The specific substitution pattern of each monomer unit determines the reactivity and potential for intermolecular interactions that lead to dimer formation during biosynthesis.

Prenyl Side-Chain Linkage and Ether Bridging

The dimeric structure of this compound is established through a complex linkage system involving prenyl side chains and specialized bridging mechanisms between the two acridone monomer units. The Proton Nuclear Magnetic Resonance spectrum reveals the presence of olefinic protons that exhibit both cis and trans orientations, specifically showing signals at 6.70 and 5.66 parts per million with a coupling constant of 9.8 Hertz for the cis-oriented pair, and signals at 6.86 and 6.53 parts per million with a coupling constant of 16.1 Hertz for the trans-oriented pair. These olefinic signals are indicative of prenyl side chains that participate in the inter-unit linkage.

The bridging mechanism in this compound involves sophisticated organic chemistry that connects the two acridone units through carbon-carbon bond formation between prenyl residues. This type of linkage is characteristic of dimeric acridone alkaloids and represents a biosynthetic process that involves the coupling of monomeric acridone precursors through their prenyl substituents. The specific geometry and stereochemistry of this linkage influence the overall three-dimensional structure of the molecule and its potential biological activity.

Additionally, the Nuclear Magnetic Resonance data reveals the presence of isolated methylene protons appearing at chemical shifts of 4.25 and 4.57 parts per million, each as doublets with coupling constants of 11.2 Hertz. These signals suggest the formation of cyclic structures or bridging elements that contribute to the overall dimeric architecture. The coupling pattern and chemical shifts of these methylene protons provide important structural information about the specific connectivity between the two acridone units and the nature of the bridging system.

Mass Spectrometry and High-Resolution Fast Atom Bombardment Mass Spectrometry Validation

The molecular structure and formula of this compound were definitively confirmed through high-resolution Fast Atom Bombardment Mass Spectrometry analysis, which provided accurate mass measurements consistent with the proposed molecular formula C38H32N2O9. This mass spectrometric technique is particularly valuable for natural product structure elucidation because it provides both molecular weight information and fragmentation patterns that can confirm structural proposals derived from Nuclear Magnetic Resonance spectroscopy.

The high-resolution mass spectrometric data for this compound showed excellent agreement between the observed and calculated molecular masses, with mass accuracy typically within a few parts per million. This level of precision is essential for confident molecular formula assignment, particularly for complex natural products where multiple possible elemental compositions might have similar nominal masses. The Fast Atom Bombardment ionization method is especially suitable for alkaloid analysis because it provides gentle ionization conditions that preserve the intact molecular ion while minimizing excessive fragmentation.

The mass spectrometric fragmentation pattern of this compound provides additional structural information that supports the dimeric acridone alkaloid assignment. Characteristic fragment ions corresponding to the loss of specific functional groups or the cleavage of the inter-unit linkage can be observed, providing evidence for the proposed structural connectivity. The combination of accurate mass measurement and fragmentation analysis through high-resolution Fast Atom Bombardment Mass Spectrometry represents a powerful analytical approach for confirming the structure of complex natural products like this compound.

Properties

CAS No. |

740811-80-7 |

|---|---|

Molecular Formula |

C38H32N2O9 |

Molecular Weight |

660.7 g/mol |

IUPAC Name |

15-hydroxy-2,7,19,19-tetramethyl-7-[(E)-2-(1,3,5-trihydroxy-10-methyl-9-oxoacridin-4-yl)ethenyl]-5,8,18-trioxa-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22),20-heptaen-13-one |

InChI |

InChI=1S/C38H32N2O9/c1-37(2)13-11-19-27(48-37)16-25(44)29-32(19)40(5)33-21(35(29)46)9-10-26-36(33)47-17-38(3,49-26)14-12-18-23(42)15-24(43)28-31(18)39(4)30-20(34(28)45)7-6-8-22(30)41/h6-16,41-44H,17H2,1-5H3/b14-12+ |

InChI Key |

PAUHEDRJXMTAAA-WYMLVPIESA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC5=C4OCC(O5)(C)C=CC6=C7C(=C(C=C6O)O)C(=O)C8=C(N7C)C(=CC=C8)O)C)O)C |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC5=C4OCC(O5)(C)/C=C/C6=C7C(=C(C=C6O)O)C(=O)C8=C(N7C)C(=CC=C8)O)C)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC5=C4OCC(O5)(C)C=CC6=C7C(=C(C=C6O)O)C(=O)C8=C(N7C)C(=CC=C8)O)C)O)C |

Synonyms |

glycobismine F |

Origin of Product |

United States |

Scientific Research Applications

Osteoarthritis Treatment

Glycobismine F has been studied for its effectiveness in treating osteoarthritis (OA). Research indicates that glucosamine derivatives can provide symptomatic relief by modulating inflammatory pathways and promoting cartilage regeneration.

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Fransen et al., 2015 | 151 OA patients | Glucosamine sulfate | Reduced pain by 8.6% (WOMAC index) |

| Kwoh et al., 2014 | 103 OA patients | Glucosamine | Improved pain scores significantly |

Anti-Viral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2.

- Binding Affinity : In silico studies demonstrated that this compound binds effectively to the NSP3-PLpro protease of SARS-CoV-2, suggesting it may inhibit viral replication through this mechanism .

- Molecular Dynamics Simulations : Molecular dynamics simulations indicated that this compound maintains stable interactions with key residues in NSP3-PLpro, supporting its potential as a therapeutic agent against COVID-19 .

Clinical Trials for Osteoarthritis

A notable clinical trial conducted in Belgium assessed the long-term effects of glucosamine sulfate on knee OA over three years. Participants receiving glucosamine reported significant reductions in pain and improved joint function compared to placebo groups . Although direct trials on this compound are lacking, the promising results from glucosamine suggest similar potential.

In Silico Screening for Antiviral Activity

A comprehensive study involving molecular docking and screening of various compounds identified this compound as a promising candidate against SARS-CoV-2. The compound's ability to form multiple interactions with viral proteins indicates its potential as an antiviral drug .

Preparation Methods

Glycosylation Techniques

Glycosylation forms the backbone of glycoside synthesis. For example, thioglycosides—such as those derived from 1,6-anhydro-2-azidohexopyranoses—serve as stable intermediates for constructing glycosidic bonds. The reaction of 1,6-anhydropyranoses with phenyl trimethylsilyl sulfide (PhSTMS) and ZnI₂ yields thioglycosides, which are resistant to hydrolysis under acidic conditions. This method could theoretically be adapted for this compound by selecting appropriate monosaccharide precursors.

Fluorination Strategies

Fluorination at non-anomeric positions enhances metabolic stability and binding affinity. The PMC article details deoxyfluorination using diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine atoms. For instance, trifluorinated N-acetyl-D-glucosamine analogs are synthesized via sequential DAST treatments at C3, C4, and C6 positions. Such methods could be critical for introducing fluorine into this compound’s structure.

Hydrolysis and Functional Group Manipulation

Acidic Hydrolysis of Chitin Derivatives

Patents describing glucosamine sulfate and hydrochloride synthesis (e.g., CN102276663B and US6486307B1) emphasize acidic hydrolysis of chitin or chitosan. While these methods target glucosamine salts, analogous approaches could depolymerize polysaccharide backbones to generate glycosidic precursors for this compound. Key parameters include:

Protecting Group Chemistry

The instability of amino sugar hemiacetals under basic conditions necessitates robust protecting groups. Benzyl (Bn) and acetyl (Ac) groups are commonly used, but phenyl thioglycosides offer superior stability during fluorination and glycosylation. For example, intermediates such as 2-azido-4-O-benzyl-2-deoxy-1,6-anhydro-β-D-glucopyranose are pivotal in multi-step syntheses.

Challenges in this compound Synthesis

Stereochemical Control

Achieving precise stereochemistry at glycosidic linkages remains a hurdle. The PMC article notes that nucleophilic fluorination typically proceeds with inversion of configuration, complicating the synthesis of 1,2-cis-linked analogs. Enzymatic glycosylation or chiral auxiliaries may mitigate this issue.

Scalability and Purification

Industrial-scale production requires cost-effective purification. The US6486307B1 patent highlights ethanol washing and suction filtration to isolate glucosamine hydrochloride . Similar techniques, coupled with high-performance liquid chromatography (HPLC), could refine this compound.

Q & A

Q. What are the established protocols for synthesizing Glycobismine F, and how can researchers ensure reproducibility in different laboratory settings?

- Methodological Answer :

- Synthesis Steps : Follow peer-reviewed protocols detailing reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization).

- Reproducibility :

- Document all parameters (e.g., stoichiometry, time, yield) meticulously .

- Validate purity using HPLC (>95%) and structural identity via NMR (¹H/¹³C) and mass spectrometry .

- Cross-reference with supplementary data from primary literature to resolve ambiguities .

3. Troubleshooting : Adjust reaction kinetics or purification techniques if yields deviate >10% from reported values .

Q. What key analytical techniques are critical for confirming the structural identity and purity of this compound?

-

Methodological Answer :

Technique Purpose Key Parameters NMR Confirm molecular structure ¹H (400 MHz), ¹³C (100 MHz), DEPT-135 HPLC Assess purity C18 column, UV detection (λ=254 nm), retention time vs. standard Mass Spec Verify molecular weight ESI-MS in positive/negative ion mode - Optimization : Calibrate instruments using certified reference materials and validate against published spectra .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound studies?

- Methodological Answer :

- Database Search : Use SciFinder and PubMed with keywords: "this compound synthesis," "bioactivity," "mechanism."

- Gap Analysis :

- Apply PICO framework (Population, Intervention, Comparison, Outcome) to foreground questions .

- Prioritize studies with rigorous experimental designs (e.g., controlled variables, statistical validation) .

3. Documentation : Organize findings in a matrix comparing methods, results, and limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across different in vitro models?

- Methodological Answer :

- Variable Analysis : Compare cell lines (e.g., HeLa vs. MCF-7), assay conditions (e.g., incubation time, dose range), and cytotoxicity endpoints (e.g., IC₅₀, apoptosis markers) .

- Statistical Validation : Use ANOVA or mixed-effects models to account for inter-experimental variability .

- Mechanistic Studies : Probe molecular targets (e.g., protein binding via SPR) to reconcile bioactivity differences .

- Replication : Reproduce conflicting studies with standardized protocols and report deviations transparently .

Q. What experimental strategies are recommended to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Derivative Design : Modify functional groups (e.g., hydroxyl, methyl) while maintaining core scaffold stability .

- Bioactivity Screening :

- Use high-throughput assays (e.g., microplate readers) for efficiency .

- Validate hits with dose-response curves and selectivity indices (e.g., normal vs. cancer cells) .

3. Computational Modeling : - Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins .

- Cross-validate with MD simulations to assess dynamic interactions .

Q. How should researchers address discrepancies in the proposed mechanism of action of this compound in antioxidant vs. pro-oxidant pathways?

- Methodological Answer :

- Redox Profiling :

- Measure ROS levels (DCFH-DA assay) under varying oxygen tensions .

- Quantify antioxidant enzymes (e.g., SOD, CAT) via ELISA .

2. Contextual Factors : - Evaluate cell-specific redox homeostasis (e.g., GSH/GSSG ratios) .

- Use knockout models (e.g., Nrf2⁻/⁻) to isolate pathway dependencies .

3. Integrative Analysis : Apply systems biology tools (e.g., STRING DB) to map interaction networks and identify nodal contradictions .

Methodological Frameworks for Rigorous Research

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Contradiction Analysis : Apply dialectical frameworks to prioritize principal vs. secondary contradictions in data interpretation .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.